molecular formula C15H20N2O2 B5654310 4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide

4-tert-butyl-N'-(cyclopropylcarbonyl)benzohydrazide

Cat. No.: B5654310
M. Wt: 260.33 g/mol
InChI Key: IPVNQFIZQZQLFZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol It is known for its unique structure, which includes a tert-butyl group and a cyclopropylcarbonyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide typically involves the reaction of 4-tert-butylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides or other derivatives.

Scientific Research Applications

4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-(cyclopropylcarbonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzoic acid: Shares the tert-butyl group but lacks the hydrazide and cyclopropylcarbonyl groups.

    Cyclopropylcarbonyl chloride: Contains the cyclopropylcarbonyl group but lacks the benzohydrazide core.

    Benzohydrazide: Contains the hydrazide group but lacks the tert-butyl and cyclopropylcarbonyl groups.

Uniqueness

The presence of both the tert-butyl and cyclopropylcarbonyl groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

4-tert-butyl-N'-(cyclopropanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVNQFIZQZQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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